

Application Notes and Protocols for EILDV Peptide in Rat Metastasis Studies

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Compound of Interest

Compound Name: EILDV (human, bovine, rat)

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Introduction: The EILDV Peptide as a Tool for Metastasis Research

The pentapeptide EILDV (Glu-Ile-Leu-Asp-Val) is a specific recognition motif for the $\alpha 4 \beta 1$ integrin, a heterodimeric transmembrane receptor.[1][2] This integrin, also known as Very Late Antigen-4 (VLA-4), is a key player in cell-cell and cell-extracellular matrix (ECM) interactions. While its role in leukocyte trafficking during inflammatory responses is well-established, emerging evidence highlights its critical involvement in cancer progression and metastasis.[3]

The $\alpha 4 \beta 1$ integrin is expressed on the surface of various tumor cells and is notably upregulated on tumor-associated lymphatic endothelium.[1] Its interaction with ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and the fibronectin CS-1 domain (which contains the EILDV sequence), facilitates several key steps in the metastatic cascade.[1][3] These include transendothelial migration, invasion, and the establishment of metastatic colonies at distant sites.[3] Specifically, the $\alpha 4 \beta 1$ /VCAM-1 axis is implicated in the metastasis of melanoma and lymphoma to the lungs and spleen, as well as in the colonization of bone by various cancers.

Given its crucial role, the $\alpha 4 \beta 1$ integrin presents a compelling target for both therapeutic intervention and as a tool for studying the mechanisms of metastasis. The EILDV peptide, by mimicking a natural binding site on fibronectin, can be utilized in several ways in a research setting:

- As an Antagonist: By competitively binding to $\alpha 4 \beta 1$ integrin, a soluble EILDV peptide can block the interaction of tumor cells with their ligands, thereby inhibiting adhesion, migration, and metastatic dissemination. This allows for the study of the specific contribution of the $\alpha 4 \beta 1$ pathway to metastasis in various cancer models.
- As a Targeting Moiety for Imaging: When conjugated to imaging agents (e.g., fluorescent dyes, radionuclides), the EILDV peptide can be used to specifically target and visualize $\alpha 4 \beta 1$ -expressing tumor cells and metastatic lesions in vivo.^{[4][5]} This enables non-invasive monitoring of metastatic progression and the assessment of therapeutic responses.

These application notes provide detailed protocols for utilizing the EILDV peptide as a tool to study cancer metastasis in rat models, a common preclinical model in cancer research.

Quantitative Data Summary

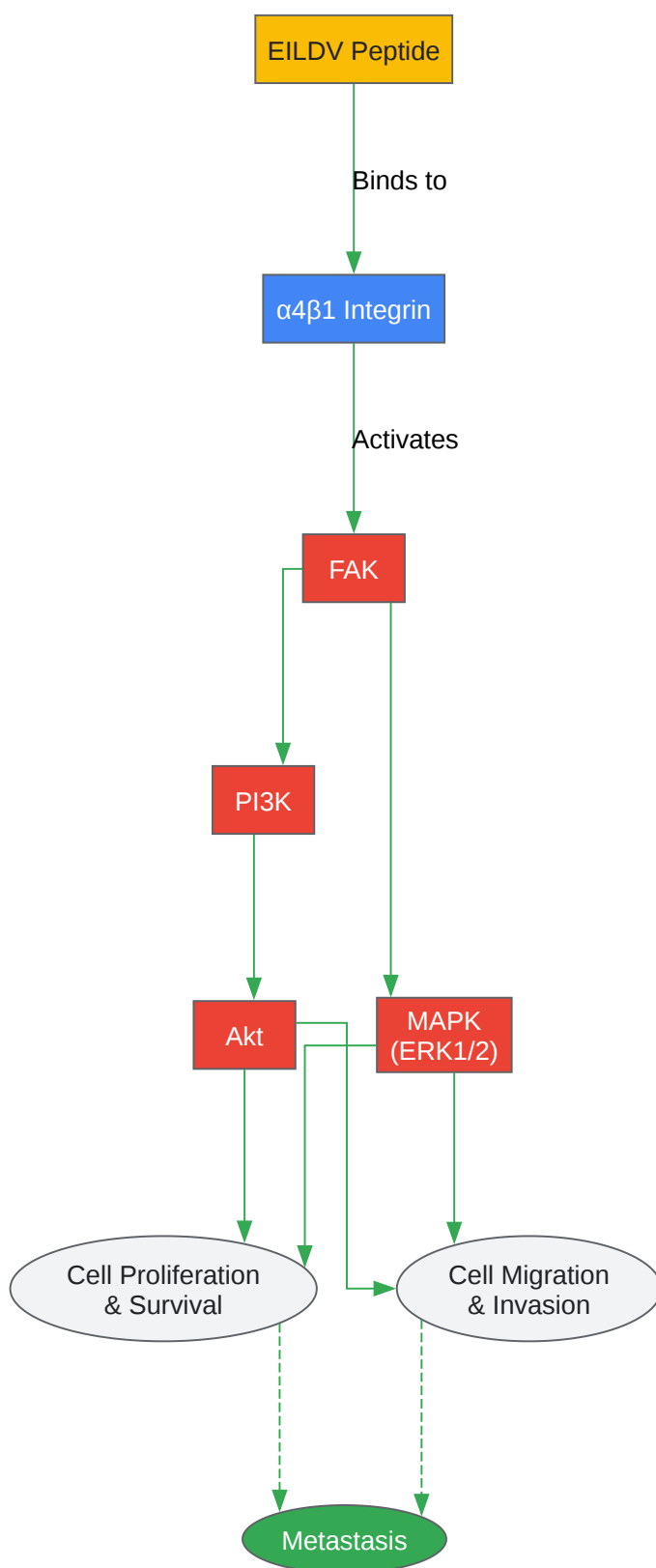
While specific quantitative data for the EILDV peptide in rat metastasis models is not extensively available in the current literature, the following table summarizes the effects of other $\alpha 4 \beta 1$ integrin antagonists in rodent models to provide a reference for expected outcomes.

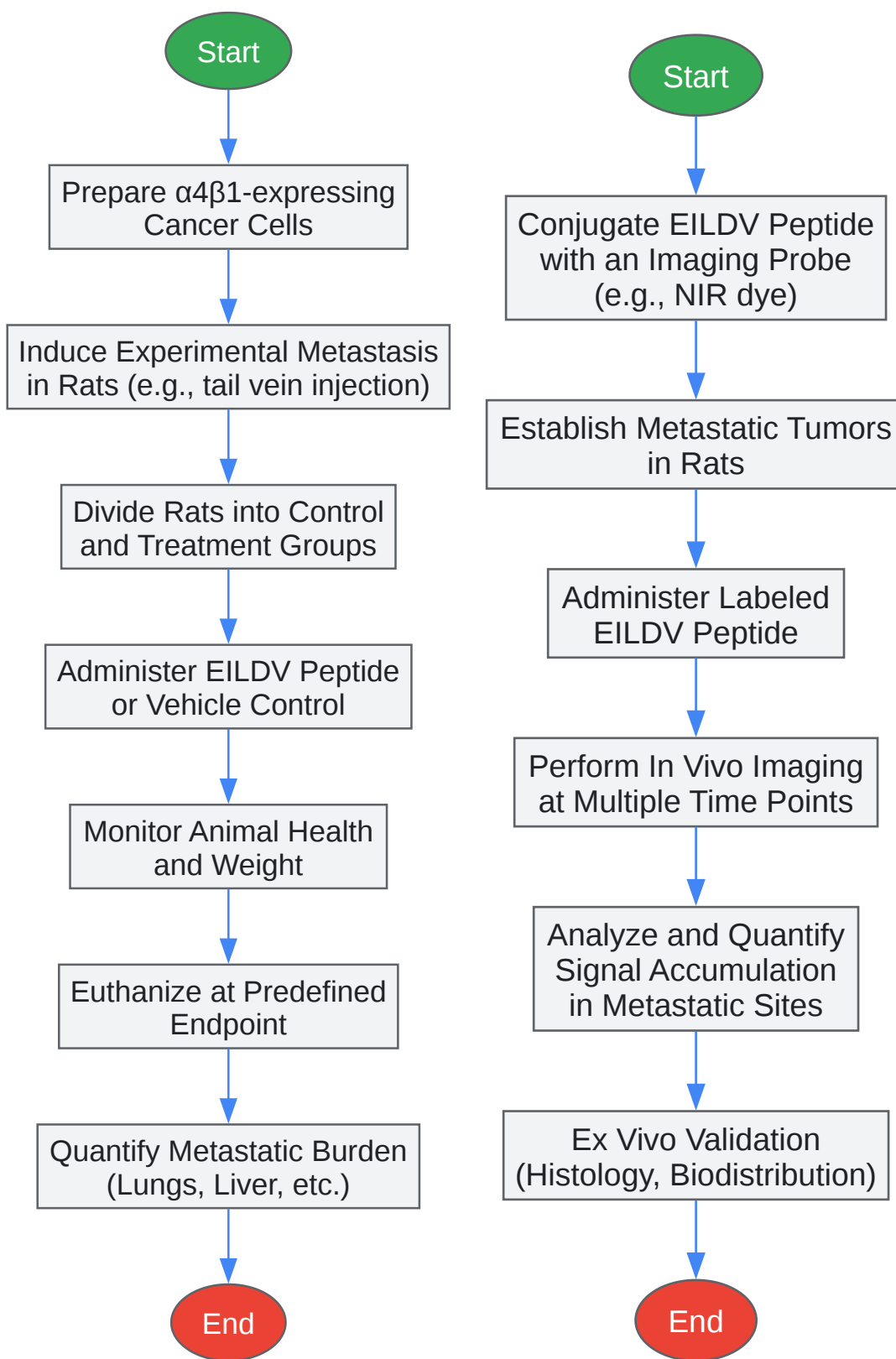
Antagonist	Cancer Type	Animal Model	Administration	Key Quantitative Findings	Reference
Anti- $\alpha 4\beta 1$ Antibody	Ovarian Cancer (platinum-resistant)	Mouse	Intraperitoneal	Combined with carboplatin, significantly reduced tumor burden compared to carboplatin alone.	[6] [7]
Anti-VCAM-1 Antibody	Ovarian Cancer (platinum-resistant)	Mouse	Intraperitoneal	In combination with carboplatin, significantly reduced tumor burden.	[6] [7]
Intetumumab (anti- αV integrins)	Breast Cancer Brain Metastasis	Nude Rat	Intravenous	Decreased the median number of brain metastases from 14 to 2; improved median survival from 52 to 77+ days.	[8]
K237 (peptide)	Breast Cancer	SCID Mouse	Not Specified	70% reduction in tumor weight and a 53%	[9]

				reduction in lung metastases.
SP2043 (peptide)	Breast Cancer	Mouse	Not Specified	77.8% and 90.7% inhibition of tumor growth at 10 and 20 mg/kg, respectively. [9]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway





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